N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-ethylbutanamide
Overview
Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-ethylbutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and belongs to the class of quinazoline derivatives. DMQX has been shown to have a variety of effects on the central nervous system, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DMQX involves its binding to the AMPA receptor and blocking its activity. This results in a decrease in the excitatory activity of the central nervous system, which can have a variety of effects on neuronal function. DMQX has been shown to have a high affinity for the AMPA receptor, making it a potent antagonist of this receptor subtype.
Biochemical and Physiological Effects:
DMQX has been shown to have a variety of biochemical and physiological effects on the central nervous system. One of the main effects of DMQX is its ability to block the activity of the AMPA receptor, which can result in a decrease in excitatory activity. This can have a variety of effects on neuronal function, including changes in synaptic plasticity and neuronal excitability.
Advantages and Limitations for Lab Experiments
DMQX has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor, making it a valuable tool for studying the role of this receptor subtype in various physiological and pathological conditions. However, DMQX also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research involving DMQX. One potential direction is the development of more specific and potent AMPA receptor antagonists based on the structure of DMQX. Another direction is the use of DMQX in the study of neurological disorders such as epilepsy and Alzheimer's disease, which are known to involve dysfunction of the glutamate system. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX on the central nervous system.
Scientific Research Applications
DMQX has been extensively studied for its potential applications in scientific research. One of the main applications of DMQX is in the study of glutamate receptors in the central nervous system. DMQX has been shown to be a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor. This makes DMQX a valuable tool for studying the role of the AMPA receptor in various physiological and pathological conditions.
properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-ethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-5-10(6-2)14(21)19-15-17-9-11-12(18-15)7-16(3,4)8-13(11)20/h9-10H,5-8H2,1-4H3,(H,17,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWBKPUKWPREOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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